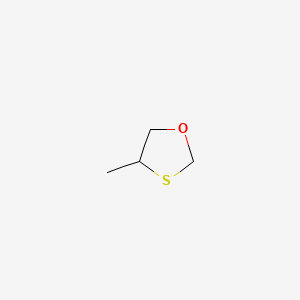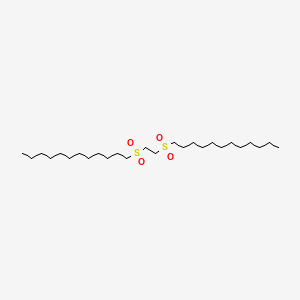![molecular formula C22H22N6O2S B13793262 2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is a complex organic compound that features a benzothiazole core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the benzodioxole and tetrazole moieties, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The benzothiazole core and functional groups contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole core but lacking additional functional groups.
2-Methylbenzothiazole: Contains a methyl group instead of the more complex substituents.
2,1,3-Benzothiadiazole: Features a thiadiazole ring fused to a benzene ring, differing in structure and reactivity.
Uniqueness
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is unique due to its combination of benzothiazole, benzodioxole, and tetrazole moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C22H22N6O2S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H22N6O2S/c1-2-4-20-17(3-1)23-22(31-20)16-7-9-27(10-8-16)13-21-24-25-26-28(21)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11,16H,7-10,12-14H2 |
Clave InChI |
QQCLDHVMRNBILX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)


![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)



![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)
